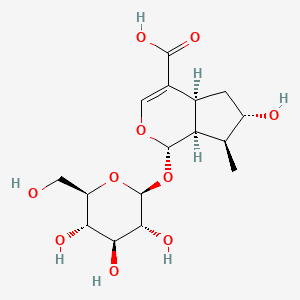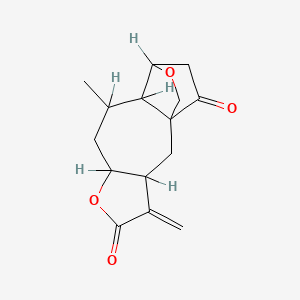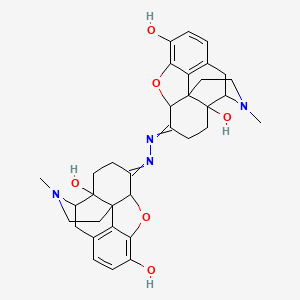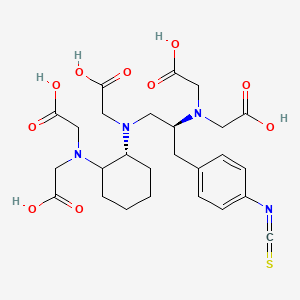
Quinoline-3-carboxamides
Descripción general
Descripción
Quinoline-3-carboxamides is a member of quinolines.
Aplicaciones Científicas De Investigación
Autoimmune Disease Treatment : Q3Cs have been identified as potential treatments for autoimmune diseases. They bind specifically to the human S100A9 protein, which is involved in autoimmune and inflammatory diseases. This binding inhibits interactions with pro-inflammatory mediators, suggesting a novel target for treatment of human autoimmune diseases (Björk et al., 2009).
Cancer Research : In cancer research, Q3Cs have been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. They show promise as tools to probe ATM inhibition in vivo, particularly in combination with DNA-damaging agents in disease models (Degorce et al., 2016).
Liver Fibrosis Treatment : A study on chronic liver inflammation and liver fibrosis found that Paquinimod, a Q3C, significantly reduced inflammation and caused the regression of fibrosis in a mouse model. This suggests a therapeutic potential for Q3Cs in treating liver fibrosis (Fransén Pettersson et al., 2018).
Antibacterial and Antifungal Agents : Q3Cs have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited strong antibacterial activity against specific strains and high antifungal activity, indicating their potential as antimicrobial agents (Moussaoui et al., 2021).
Immunomodulatory Effects : Research on novel Q3C derivatives has shown immunomodulatory activity. Certain compounds were more potent than existing immunomodulators, indicating their potential in treating immune-related conditions (He et al., 2005).
Malaria Treatment : One study discovered that certain Q3C derivatives, when orally administered, inhibited the uptake of hemoglobin by the malaria parasite, indicating a potential new treatment method for malaria (Mudududdla et al., 2018).
Corrosion Inhibition : Q3Cs have been used as corrosion inhibitors for mild steel in acidic environments, demonstrating their utility in industrial applications (Erami et al., 2019).
Propiedades
Nombre del producto |
Quinoline-3-carboxamides |
|---|---|
Fórmula molecular |
C21H14FN3O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H14FN3O2/c22-15-2-4-16(5-3-15)25-12-18(21(23)27)20(26)17-6-1-14(11-19(17)25)13-7-9-24-10-8-13/h1-12H,(H2,23,27) |
Clave InChI |
ACBLGRAOCIXXAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
SMILES canónico |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride](/img/structure/B1199933.png)








